molecular formula C16H18N2O4 B3340744 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-58-3

4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Cat. No.: B3340744
CAS No.: 863669-58-3
M. Wt: 302.32 g/mol
InChI Key: BXPACRLYOPBGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid (CAS: 863669-58-3) is a pyrroloquinazoline derivative characterized by a fused bicyclic scaffold with an isobutyl substituent at position 4 and a carboxylic acid group at position 3a. Its molecular formula is C₁₆H₁₈N₂O₄, and it has a molecular weight of 302.33 g/mol . The compound’s structure combines a pyrrolidone ring fused to a quinazoline system, with the isobutyl group contributing to lipophilicity and the carboxylic acid enhancing polarity.

Properties

IUPAC Name

4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10(2)9-17-14(20)11-5-3-4-6-12(11)18-13(19)7-8-16(17,18)15(21)22/h3-6,10H,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPACRLYOPBGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117424
Record name 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863669-58-3
Record name 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves multiple steps, starting with the construction of the pyrroloquinazoline core. Common synthetic routes include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as amines and carbonyl compounds, under acidic or basic conditions.

  • Cyclization Reactions: : Cyclization steps are crucial to form the pyrroloquinazoline ring system. This can be achieved through intramolecular cyclization reactions, often requiring high temperatures and specific catalysts.

  • Oxidation and Reduction Reactions:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid: can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: : Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: : These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline derivatives exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study published in a peer-reviewed journal reported that a derivative of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains.

  • Data Table : Antimicrobial Activity of 4-Isobutyl-1,5-Dioxo-2,3,4,5-Tetrahydropyrrolo[1,2-a]quinazoline
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates the varying degrees of effectiveness against different pathogens.

Potential in Drug Development

Given its promising biological activities, 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.

Thyroid Hormone Regulation

Recent patents suggest that derivatives of this compound may be useful in treating conditions related to thyroid hormone dysregulation. The ability to modulate thyroid hormone analogs positions it as a candidate for addressing metabolic disorders such as obesity and diabetes .

Mechanism of Action

The mechanism by which 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its therapeutic effects. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with five analogs, highlighting substituent effects on molecular properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) logP (Calculated/Predicted) H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Key Structural Notes
4-Isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid (Target) Isobutyl C₁₆H₁₈N₂O₄ 302.33 ~2.5 (estimated) 1 (COOH) 5 ~85 High lipophilicity due to isobutyl
4-Ethyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide Ethyl + Phenyl carboxamide C₂₀H₁₉N₃O₃ 349.39 2.0041 1 (CONH) 6 55.2 Increased bulk and logP vs. target
4-Methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid Methyl C₁₄H₁₄N₂O₄ 274.27 ~1.8 (estimated) 1 (COOH) 5 ~85 Reduced lipophilicity vs. isobutyl
4-(2-Methoxyethyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid 2-Methoxyethyl C₁₅H₁₈N₂O₅ 318.32 ~1.2 (estimated) 1 (COOH) 6 ~95 Ether group enhances polarity
Ethyl 1,2,4,5-tetrahydro-2,5-dioxopyrrolo[1,2-a]quinazoline-3a-carboxylate (Ester Derivative) Ethyl ester C₁₄H₁₂N₂O₄ 272.26 ~2.8 (estimated) 0 4 ~55 Ester group reduces acidity

Key Observations:

The ethyl carboxamide analog (logP = 2.0041) retains moderate lipophilicity due to the phenyl group, balancing solubility and permeability .

Functional Group Influence: The carboxylic acid in the target compound provides a polar surface area (~85 Ų), enabling salt formation for improved bioavailability. The ester derivative lacks H-bond donors, reducing polarity (PSA = ~55 Ų) and favoring passive diffusion .

The ethyl carboxamide’s phenyl group may facilitate receptor binding, as seen in kinase inhibitors or protease-targeting agents .

Biological Activity

The compound 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a member of the pyrroloquinazoline class of compounds. This class has garnered attention due to its potential therapeutic applications in various biological contexts. The compound's structure suggests possible interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4C_{14}H_{18}N_2O_4 with a molecular weight of approximately 278.30 g/mol. Its structural features include:

  • A dioxo group that may influence its reactivity.
  • A tetrahydropyrroloquinazoline framework that can interact with various biological macromolecules.

Anticancer Activity

Studies have indicated that compounds similar to 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline exhibit promising anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of pyrroloquinazolines can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds within the same family:

  • A study on 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline derivatives showed that these compounds could protect neuronal cells from excitotoxicity induced by NMDA receptor activation. This was attributed to their ability to decrease calcium influx and modulate neuroinflammatory responses.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Cholinesterase inhibition : Similar derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft.

Case Studies and Research Findings

StudyFindings
Anticancer Activity Compounds demonstrated inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells). Mechanisms involved apoptosis induction and cell cycle arrest through modulation of specific signaling pathways.
Neuroprotective Studies Derivatives showed protective effects against NMDA-induced cytotoxicity by reducing calcium influx and enhancing neuroprotective signaling pathways (e.g., ERK pathway).
Enzyme Inhibition Studies Certain derivatives exhibited significant AChE and BChE inhibitory activity with IC50 values indicating potent effects suitable for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with cyclocondensation of substituted pyrrolidine precursors with quinazoline derivatives. A one-pot two-step reaction under acidic catalysis (e.g., p-toluenesulfonic acid) can facilitate ring closure and carboxylation. Key steps include:

  • Condensation : Reacting 3-(pyrrol-1-yl)-propylamine derivatives with activated carbonyl intermediates (e.g., benzotriazole-linked reagents) at 25°C in chloroform .
  • Purification : Use molecular sieves to absorb byproducts and Na2SO4 for drying organic layers .
  • Yield Optimization : Adjust stoichiometry (e.g., 2:1 molar ratio of reagents) and reaction time (24–48 hours) to improve efficiency .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign protons and carbons to confirm the isobutyl group (e.g., δ 0.9–1.2 ppm for methyl groups) and quinazoline backbone (δ 7.5–8.5 ppm for aromatic protons) .
  • HRMS : Verify molecular mass (e.g., calculated [M+H]+ = 331.12; observed deviation <2 ppm) .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress and isolate impurities .

Q. What are the key reactivity patterns of the tetrahydropyrroloquinazoline core?

  • Methodological Answer : The fused bicyclic system exhibits:

  • Electrophilic Substitution : Reactivity at the quinazoline C-2 position due to electron-deficient aromatic rings.
  • Nucleophilic Attack : The lactam carbonyl (1,5-dioxo group) undergoes nucleophilic substitution with Grignard reagents (e.g., MeMgBr) to form derivatives .
  • Reduction : NaBH4 selectively reduces the dioxo groups to diols, forming borane adducts (64% yield) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) arise from dynamic conformational changes or solvent effects. Mitigate by:

  • Variable-Temperature NMR : Analyze spectra at 25°C and −40°C to identify rotameric equilibria .
  • COSY/HSQC : Resolve overlapping signals through 2D correlation spectroscopy .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to model:

  • LogP : Predict lipophilicity via Molinspiration or SwissADME (expected LogP ≈ 2.1 due to isobutyl/carboxylic acid balance).
  • Bioavailability : Molecular dynamics simulations (e.g., AMBER) assess membrane permeability .
  • Metabolic Sites : CYP450 enzyme docking (AutoDock Vina) identifies vulnerable positions (e.g., quinazoline C-7) .

Q. How to design SAR studies for derivatives targeting enzyme inhibition?

  • Methodological Answer : Focus on substituent effects:

  • Isobutyl Modifications : Replace with cyclopropyl or aryl groups to evaluate steric/electronic impacts on target binding .
  • Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to improve solubility .
  • Activity Assays : Test derivatives against serine hydrolases (e.g., FAAH) using fluorometric assays .

Q. What mechanistic insights explain low yields in large-scale synthesis?

  • Methodological Answer : Scalability issues often stem from:

  • Exothermic Reactions : Use jacketed reactors to control temperature during condensation steps .
  • Byproduct Accumulation : Implement continuous-flow systems to remove intermediates (e.g., H2O) .
  • Catalyst Poisoning : Pre-treat solvents with molecular sieves to adsorb impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Reactant of Route 2
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.